(2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide
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Overview
Description
(2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide: is an organic compound that features a triphenylphosphonium group attached to a dimethylamino-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable dimethylamino-oxoethyl precursor in the presence of a brominating agent. One common method involves the use of dimethylaminoacetaldehyde and triphenylphosphine in the presence of hydrobromic acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced forms of the compound. Substitution reactions typically result in the replacement of the bromide ion with the nucleophile used.
Scientific Research Applications
(2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound can be used in studies involving cell membrane permeability and transport mechanisms.
Industry: The compound is used in the synthesis of various organic compounds and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide exerts its effects involves its interaction with cellular membranes and proteins. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with various molecular targets. The dimethylamino-oxoethyl moiety may participate in further chemical reactions within the cell, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar dimethylamino group but differs in its overall structure and properties.
Triphenylphosphine: While it shares the triphenylphosphonium group, it lacks the dimethylamino-oxoethyl moiety, resulting in different chemical behavior.
Uniqueness
(2-(Dimethylamino)-2-oxoethyl)triphenylphosphonium bromide is unique due to its combination of the triphenylphosphonium group and the dimethylamino-oxoethyl moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NOP.BrH/c1-23(2)22(24)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEGCJAREKWKDM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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